2-(Difluoromethyl)-1H-indole
Overview
Description
Difluoromethyl groups are commonly used in drug discovery as they can modulate the properties of bioactive molecules . The presence of a difluoromethyl group can enhance the stability, lipophilicity, and binding affinity of a compound .
Synthesis Analysis
Difluoromethylation processes often involve the formation of X–CF2H bonds, where X can be C (sp), C (sp2), C (sp3), O, N, or S . Various methods, including electrophilic, nucleophilic, radical, and cross-coupling methods, have been developed to construct these bonds .Molecular Structure Analysis
The molecular structure of a compound with a difluoromethyl group would include the presence of this group attached to the molecule. The exact structure would depend on the specific compound .Chemical Reactions Analysis
Difluoromethylation reactions often involve the transfer of a CF2H group to a C (sp2) site . This can be achieved through various methods, including Minisci-type radical chemistry .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound with a difluoromethyl group would depend on the specific compound. In general, the presence of a difluoromethyl group can affect properties such as hardness, topography, and hydrophilicity .Scientific Research Applications
Synthesis and Functionalization
2-(Difluoromethyl)-1H-indole, a type of indole derivative, plays a crucial role in the synthesis and functionalization of organic compounds. Cacchi and Fabrizi (2005) highlighted the importance of substituted indole nuclei in a wide range of biologically active compounds, emphasizing the key role of palladium-catalyzed reactions in modifying organic chemistry practices, including the synthesis of fine chemicals and pharmaceutical intermediates (Cacchi & Fabrizi, 2005).
Anion Sensing Ability
Bayindir and Saracoglu (2016) explored the synthesis of 2-alkylated indoles derivatives, demonstrating their use in anion sensing. The study revealed that certain indole derivatives exhibit selective recognition towards specific anions, which can be detected through color changes, showcasing their potential application in technology (Bayindir & Saracoglu, 2016).
C-2 Difluoromethylation in Drug Development
Zhang et al. (2020) developed a novel approach for the C-2 difluoromethylation of indole derivatives, using sodium difluoromethylsulfinate as a source of difluoromethyl groups. This method demonstrates excellent functional group compatibility and broad substrate scope, making it significant for drug development involving indole rings (Zhang et al., 2020).
Solubility in Organic Synthesis
Liu et al. (2020) investigated the solubility of 2-phenyl-1H-indole, an important chemical intermediate, in various organic solvents. The study provided insights into the thermodynamics of mixing processes, contributing to the understanding of solubility behavior in organic synthesis (Liu et al., 2020).
Interaction with SARS-CoV-2
Gobinath et al. (2021) examined the interaction of indole derivatives with SARS-CoV-2, highlighting their potential role in anti-SARS CoV-2 therapy. The study synthesized novel indole derivatives and evaluated their cytotoxic activity, providing a foundation for future research in designing treatments for viral infections (Gobinath et al., 2021).
Mechanism of Action
Safety and Hazards
Future Directions
Future research directions in the field of difluoromethylation could focus on developing more efficient and diverse methods for incorporating the difluoromethyl group into various frameworks . This could streamline access to molecules of pharmaceutical relevance and generate interest for process chemistry .
Properties
IUPAC Name |
2-(difluoromethyl)-1H-indole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F2N/c10-9(11)8-5-6-3-1-2-4-7(6)12-8/h1-5,9,12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHVLPXJEJXMWRT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)C(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20628023 | |
Record name | 2-(Difluoromethyl)-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20628023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
916914-03-9 | |
Record name | 2-(Difluoromethyl)-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20628023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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